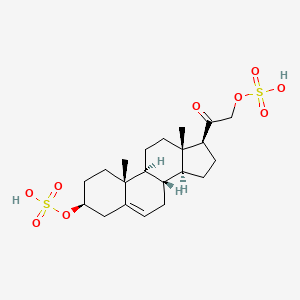

Pregnenolone-3,21-disulfate

Description

Structure

3D Structure

Properties

CAS No. |

5639-07-6 |

|---|---|

Molecular Formula |

C21H32O9S2 |

Molecular Weight |

492.6 g/mol |

IUPAC Name |

[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-sulfooxyacetyl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate |

InChI |

InChI=1S/C21H32O9S2/c1-20-9-7-14(30-32(26,27)28)11-13(20)3-4-15-16-5-6-18(19(22)12-29-31(23,24)25)21(16,2)10-8-17(15)20/h3,14-18H,4-12H2,1-2H3,(H,23,24,25)(H,26,27,28)/t14-,15-,16-,17-,18+,20-,21-/m0/s1 |

InChI Key |

CBOVWLYQUCVTFA-WPWXJNKXSA-N |

SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)COS(=O)(=O)O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)O)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)COS(=O)(=O)O)CC=C4C3(CCC(C4)OS(=O)(=O)O)C |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Pregnenolone 3,21 Disulfate

Precursor Steroids and Initial Sulfation Steps

The journey towards pregnenolone-3,21-disulfate begins with the formation of its monosulfated precursor, pregnenolone (B344588) sulfate (B86663) (PregS), from pregnenolone. wikipedia.orgwikipedia.org Pregnenolone itself is a pivotal endogenous steroid, synthesized from cholesterol and serving as the metabolic intermediate for most steroid hormones. wikipedia.orgnih.gov

Pregnenolone is converted to pregnenolone sulfate through sulfation. wikipedia.orgwikipedia.org This process is not merely a step towards excretion but creates a biologically active neurosteroid and a precursor for subsequent steroid synthesis pathways. hmdb.carupahealth.comnih.gov The sulfated form is more water-soluble than pregnenolone. wikipedia.org

The conversion of pregnenolone to PregS is catalyzed by a family of phase II conjugation enzymes known as cytosolic sulfotransferases (SULTs). nih.govmdpi.com These enzymes facilitate the transfer of a sulfonate group from the universal donor molecule, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to an acceptor molecule like pregnenolone. nih.govgrantome.comohiolink.eduoup.com This sulfoconjugation is a fundamental process in the biotransformation of numerous endogenous and exogenous compounds. nih.govgrantome.com

Several specific SULT enzymes are involved in the sulfation of pregnenolone. rupahealth.comnih.govmdpi.com The primary enzymes responsible are SULT2A1, SULT2B1a, and SULT2B1b. nih.govmdpi.com These enzymes exhibit distinct substrate preferences and tissue distribution.

SULT2A1 : Also known as dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, SULT2A1 catalyzes the sulfation of various hydroxysteroids, including pregnenolone. ohiolink.educdnsciencepub.comnih.gov It is highly expressed in the adrenal glands and the liver. ohiolink.edufrontiersin.org In the adrenal cortex, it plays a crucial role in the large-scale sulfation of DHEA and pregnenolone. ohiolink.edufrontiersin.org

SULT2B1 isoforms (SULT2B1a and SULT2B1b) : These two isoforms arise from the same gene through the use of alternative exons and differential splicing. grantome.com They have narrower and more selective substrate preferences compared to SULT2A1. grantome.com

SULT2B1a shows a high selectivity for sulfating pregnenolone. mdpi.comgrantome.comoup.comresearcher.lifeebi.ac.uk Its expression is noted in various tissues, including the brain, where pregnenolone sulfate acts as an important neurosteroid. mdpi.comgrantome.com

SULT2B1b primarily functions as the cholesterol sulfotransferase but is also capable of sulfonating pregnenolone. grantome.comebi.ac.uk It is highly expressed in steroid-responsive tissues such as the placenta, skin, prostate, and breast, where SULT2A1 expression may be low. nih.govfrontiersin.orgnih.gov

| Enzyme | Primary Substrates | Key Tissue Expression | Reference |

|---|---|---|---|

| SULT2A1 | DHEA, Pregnenolone, other hydroxysteroids | Adrenal glands, Liver | ohiolink.edunih.govfrontiersin.org |

| SULT2B1a | Pregnenolone (preferentially) | Brain, and widely in other tissues | mdpi.comgrantome.comresearcher.life |

| SULT2B1b | Cholesterol, Pregnenolone, DHEA | Placenta, Skin, Prostate, Breast | nih.govgrantome.comebi.ac.ukfrontiersin.orgnih.gov |

Formation of Pregnenolone Sulfate (PregS) from Pregnenolone

Pathways Leading to Di-sulfated Pregnenolone Conjugates

While the initial sulfation at the 3β-hydroxyl position is well-defined, the subsequent steps leading to di-sulfated forms like this compound are more complex and appear to be prominent in specific physiological states.

This compound has been identified as a significant steroid conjugate within the fetal-placental unit. nih.gov During pregnancy, the fetal adrenal glands produce large amounts of sulfated C21 Δ5 steroids, including pregnenolone sulfate. cas.cz Research has shown that fetal plasma contains very high concentrations of this compound, which can then be metabolized by the placenta. nih.gov This compound, along with others like pregn-5-ene-3β,21-diol disulfate, is freely synthesized and transported within the feto-placental unit. bioscientifica.com

The direct conversion of pregnenolone sulfate to this compound is not the established pathway. Instead, evidence points to a multi-step process involving intermediate hydroxylation followed by a second sulfation event, or the metabolism of an already di-sulfated precursor.

One postulated pathway involves the intermediate 21-hydroxypregnenolone (B45168). hmdb.cawikipedia.org Pregnenolone can be converted to 21-hydroxypregnenolone in fetal tissues. hmdb.cahormonebalance.org However, the direct 21-hydroxylation of pregnenolone itself has been a subject of debate. frontiersin.org

Intermediates in the Formation of this compound

The biosynthesis of this compound is not a single-step reaction but rather a pathway involving key hydroxylated and sulfated intermediates. The foundational precursor is pregnenolone, which is derived from cholesterol. wikipedia.orgwikipedia.org From pregnenolone, two primary intermediates are crucial for the formation of the disulfated compound: 21-Hydroxypregnenolone and Pregnenolone-3-sulfate .

The formation pathway can proceed through sequential steps:

Hydroxylation: Pregnenolone can be hydroxylated at the C21 position by the enzyme 21-hydroxylase to form 21-hydroxypregnenolone. wikipedia.orghmdb.ca This molecule is a recognized intermediate in the synthesis of corticosteroids. wikipedia.org

Sulfation: The addition of sulfate groups is catalyzed by sulfotransferase (SULT) enzymes. mdpi.comnih.gov Pregnenolone can be sulfated at the 3β-hydroxyl position to form pregnenolone-3-sulfate. wikipedia.orgmdpi.com Similarly, 21-hydroxypregnenolone can undergo sulfation at both the 3β- and 21-hydroxyl positions to yield this compound. ebi.ac.ukbioscientifica.com

Research indicates that 21-hydroxypregnenolone disulfate is found in biological systems and serves as a precursor for other steroids, particularly during pregnancy. ebi.ac.uknih.gov The sulfation process involves enzymes from the SULT family, such as SULT2A1 and SULT2B1 isoforms, which are responsible for sulfating various steroids. mdpi.comnih.govrrpharmacology.ru

| Intermediate Compound | Precursor | Key Enzyme(s) | Resulting Product |

| 21-Hydroxypregnenolone | Pregnenolone | 21-Hydroxylase (CYP21A2) | Intermediate for corticosteroids and disulfate synthesis wikipedia.orghmdb.ca |

| Pregnenolone-3-sulfate | Pregnenolone | Sulfotransferases (e.g., SULT2A1, SULT2B1) | A major circulating neurosteroid and precursor mdpi.comescholarship.org |

| Pregnenolone-21-sulfate | 21-Hydroxypregnenolone | Sulfotransferases | An intermediate formed from the desulfation of the disulfate nih.gov |

| This compound | 21-Hydroxypregnenolone or Pregnenolone-3-sulfate | Sulfotransferases | The final disulfated compound ebi.ac.ukbioscientifica.com |

Desulfation and Re-entry into Steroidogenic Pathways

Just as sulfation creates these compounds, desulfation is a critical process for reversing their state, allowing them to re-enter active metabolic pathways. This process is primarily handled by the enzyme steroid sulfatase.

Role of Steroid Sulfatase (STS) in PregS Reconversion

Steroid sulfatase (STS) is the enzyme responsible for hydrolyzing sulfate esters from steroids, thereby converting them back into their unconjugated, biologically active forms. nih.govbioscientifica.comcas.cz Its main substrates include dehydroepiandrosterone sulfate (DHEAS), estrone (B1671321) sulfate (E1S), and pregnenolone sulfate (PregS). nih.govbioscientifica.com

The action of STS is crucial as it effectively reverses the sulfation carried out by SULT enzymes. mdpi.com Research has shown that STS can hydrolyze sulfates at both the 3β- and 21-positions. nih.govbioscientifica.com Studies involving placental tissue have demonstrated that this compound can be metabolized, indicating a preferential hydrolysis of the 3β-sulfate group to yield pregnenolone-21-monosulfate. nih.gov Further action by STS can then release the free steroid. This enzymatic activity is vital for regulating the local availability of active steroids in various tissues, including the brain and placenta. nih.govbioscientifica.comnih.gov The congenital absence of STS activity leads to a condition known as X-linked ichthyosis, highlighting the physiological importance of this enzyme. mdpi.comnih.gov

Contribution of Pregnenolone Sulfates as Precursors for Other Steroids

Sulfated steroids are not merely metabolic end-products destined for excretion. mdpi.com Instead, they function as a large circulating reservoir of inactive precursors that can be reactivated by steroid sulfatase in target tissues. nih.govrupahealth.comfrontiersin.org

Once this compound is desulfated, it releases 21-hydroxypregnenolone or pregnenolone. These unconjugated steroids can then re-enter the main steroidogenic pathways:

Pregnenolone is the universal precursor for all major classes of steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. wikipedia.orgtaylorandfrancis.comgenome.jp

21-Hydroxypregnenolone is a direct intermediate in the synthesis of mineralocorticoids and glucocorticoids, such as deoxycorticosterone and corticosterone. wikipedia.orghmdb.ca

Enzymatic Regulation of Pregnenolone 3,21 Disulfate Metabolism

Sulfotransferases Involved in Pregnenolone (B344588) and its Sulfates

The sulfation of pregnenolone is a key metabolic step, primarily mediated by cytosolic sulfotransferase (SULT) enzymes that transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the steroid's hydroxyl group. frontiersin.orguniprot.org This process increases the water solubility of the steroid, facilitating its transport in the circulation and creating a reservoir of precursor molecules. portlandpress.comnih.gov Several SULT isoforms are involved in the sulfation of pregnenolone and other 3β-hydroxysteroids. nih.govthermofisher.com

Five main cytosolic SULTs participate in steroid metabolism: SULT1A1, SULT1E1, SULT2A1, SULT2B1a, and SULT2B1b. frontiersin.orgportlandpress.comnih.gov Of these, the SULT2 family is most prominently involved with pregnenolone. thermofisher.com

SULT2A1 : Often referred to as dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase, SULT2A1 is highly expressed in the adrenal glands and liver. frontiersin.orguniprot.orgoup.com It efficiently sulfates a range of steroids, including pregnenolone, DHEA, and androsterone. uniprot.orguniprot.org In the adrenal gland, SULT2A1 is responsible for the large-scale sulfation of DHEA and pregnenolone. frontiersin.orgoup.com

SULT2B1 : This gene encodes two distinct isoforms, SULT2B1a and SULT2B1b, through alternative splicing. nih.gov

SULT2B1a is considered a pregnenolone sulfotransferase, showing high selectivity for pregnenolone. nih.govreactome.orgnih.gov

SULT2B1b preferentially sulfates cholesterol but is also capable of acting on pregnenolone and DHEA. uniprot.orgnih.govfrontiersin.orgrcsb.org SULT2B1b is notably expressed in hormone-responsive tissues like the skin, prostate, and placenta, where SULT2A1 expression may be low. frontiersin.org

The sulfation of pregnenolone to pregnenolone sulfate (B86663) is catalyzed by SULT2A1, SULT2B1a, and SULT2B1b. nih.govmdpi.com While sulfation typically occurs at the 3β-hydroxyl position, the existence of pregnenolone-3,21-disulfate implies that sulfation can also occur at the C21 hydroxyl group, a reaction that may be catalyzed by these or other SULTs. bioscientifica.com

| Enzyme | Primary Substrates | Key Tissue Expression |

|---|---|---|

| SULT2A1 | Dehydroepiandrosterone (DHEA), Pregnenolone, Androsterone, Bile Acids frontiersin.orguniprot.orgoup.com | Adrenal Gland, Liver, Kidney frontiersin.orguniprot.org |

| SULT2B1a | Pregnenolone nih.govreactome.orgnih.govrcsb.org | Prostate, Ovary, Placenta, Fetal Brain preprints.org |

| SULT2B1b | Cholesterol, Pregnenolone, DHEA uniprot.orgnih.govrcsb.org | Skin, Prostate, Placenta, Lung thermofisher.comfrontiersin.org |

Sulfatases Regulating Deconjugation of Sulfated Pregnenolone Species

The reverse reaction, desulfation, is catalyzed by steroid sulfatase (STS), which hydrolyzes the sulfate ester bond, converting sulfated steroids back to their unconjugated, biologically active forms. nih.govbioscientifica.com STS is a membrane-associated enzyme found in the endoplasmic reticulum of cells throughout the body. frontiersin.orgportlandpress.com

STS has a broad substrate specificity and is responsible for the hydrolysis of various aryl and alkyl steroid sulfates. oup.com Its principal substrates include:

Dehydroepiandrosterone sulfate (DHEAS) portlandpress.comoup.com

Estrone (B1671321) sulfate (E1S) portlandpress.comoup.com

Pregnenolone sulfate bioscientifica.comoup.comwikipedia.org

Cholesterol sulfate bioscientifica.comoup.comwikipedia.org

The action of STS is a critical step in providing active steroids to target tissues. portlandpress.combioscientifica.com For instance, the conversion of DHEAS to DHEA is a key source of androgens in peripheral tissues. portlandpress.com Similarly, the hydrolysis of pregnenolone sulfate regenerates pregnenolone, which can then enter steroidogenic pathways. mdpi.com Research indicates that STS is also capable of hydrolyzing 21-sulfates, a necessary step in the metabolism of compounds like this compound. bioscientifica.com The congenital deficiency of STS leads to a condition known as X-linked ichthyosis, highlighting the physiological importance of this enzyme. mdpi.com

| Enzyme | Substrates | Cellular Location |

|---|---|---|

| Steroid Sulfatase (STS) | DHEAS, Estrone Sulfate, Pregnenolone Sulfate, Cholesterol Sulfate, 21-sulfates portlandpress.combioscientifica.combioscientifica.comoup.comwikipedia.org | Endoplasmic Reticulum frontiersin.org |

Interplay with Other Steroidogenic Enzymes (e.g., CYP11A1, 3β-HSD, CYP17A1) in Sulfated Pathways

Historically, sulfation was considered a terminal step leading to excretion. nih.gov However, mounting evidence supports the existence of a "sulfated pathway" of steroidogenesis, where sulfated steroids serve as substrates for further enzymatic conversion, modulating steroid metabolism rather than simply terminating it. bioscientifica.comresearchgate.net This pathway involves the interplay of SULTs and STS with classical steroidogenic enzymes.

CYP11A1 (P450scc) : The first and rate-limiting step in conventional steroidogenesis is the conversion of cholesterol to pregnenolone by the mitochondrial enzyme CYP11A1. mdpi.commednexus.orgwikipedia.org Research has shown that cholesterol sulfate can serve as a better substrate than unconjugated cholesterol for CYP11A1, leading directly to the formation of pregnenolone sulfate. frontiersin.org This finding demonstrates that the steroidogenic cascade can be initiated from a sulfated precursor.

CYP17A1 (17α-hydroxylase/17,20-lyase) : This enzyme is pivotal in directing steroid precursors towards glucocorticoids or androgens. nih.govscielo.br CYP17A1 can metabolize pregnenolone sulfate to 17α-hydroxypregnenolone sulfate, demonstrating that the sulfated pathway can proceed in parallel to the conventional pathway. frontiersin.orgresearchgate.net In the adrenal zona reticularis, which has low levels of 3β-HSD, the Δ5-pathway from pregnenolone to DHEA predominates, with the products being subsequently sulfated. nih.govumich.edu The presence of cytochrome b5 enhances the 17,20-lyase activity of CYP17A1, favoring androgen production. nih.govresearchgate.net

3β-HSD (3β-hydroxysteroid dehydrogenase/Δ5-Δ4 isomerase) : This enzyme is crucial for converting Δ5-steroids (like pregnenolone and DHEA) into Δ4-ketosteroids (like progesterone (B1679170) and androstenedione). mednexus.orgspandidos-publications.com In tissues with high 3β-HSD activity, pregnenolone is rapidly converted to progesterone. mednexus.org Conversely, in tissues where 3β-HSD is deficient, such as the fetal adrenal gland, precursors like pregnenolone are shunted towards sulfation and the production of DHEA sulfate. nih.govhormonebalance.org There is also evidence that 3β-HSD type 2 can exhibit sulfatase activity, cleaving the sulfate group from some sulfated steroids. researchgate.net

The existence of this compound suggests a complex interplay where pregnenolone is first converted to 21-hydroxypregnenolone (B45168), a key intermediate in corticosteroid synthesis, and then subjected to sulfation at both the 3- and 21-hydroxyl positions. bioscientifica.comhormonebalance.org This disulfated steroid can then act as a placental precursor for other sulfated molecules, which can be hydrolyzed by STS to release active hormones. bioscientifica.com This highlights how the sulfated pathway provides an additional layer of regulation and an alternative route for the synthesis and metabolism of steroid hormones. bioscientifica.comresearchgate.net

Cellular Localization and Transport Mechanisms of Pregnenolone Sulfates

Tissue and Cellular Distribution (Brain, Adrenal Glands, Liver, Gonads, Placenta)

Pregnenolone (B344588) sulfate (B86663) (PregS) is a neurosteroid synthesized from cholesterol in various tissues. rupahealth.com Its distribution is widespread, with notable concentrations and synthesis occurring in the brain, adrenal glands, liver, gonads, and placenta. rupahealth.commdpi.comfrontiersin.org

Brain: PregS is considered a neurosteroid, and its synthesis occurs within the central nervous system (CNS) in neurons, glial cells, and oligodendrocytes. escholarship.org Concentrations of PregS in the brain can vary by region, with the highest levels found in the striatum and hypothalamus. rupahealth.commdpi.com In the human brain, PregS concentrations can range from 5 to 42 nmol/kg. mdpi.com The presence of the necessary enzymes for its synthesis, such as cytochrome P450 side-chain cleavage enzyme and sulfotransferases, in brain cells like those in the hippocampus, confirms local production. nih.govplos.org

Adrenal Glands: The adrenal glands, particularly the adrenal cortex, are a primary site of pregnenolone and PregS synthesis. rupahealth.comfrontiersin.orgwikipedia.org Pregnenolone is produced from cholesterol, and its subsequent sulfation to PregS is a significant metabolic pathway in this tissue. rupahealth.com The production of PregS in the adrenal glands can be regulated by the adrenocorticotropic hormone (ACTH). rupahealth.com

Liver: The liver is another key site for the sulfation of pregnenolone, contributing to the circulating pool of PregS. rupahealth.com The liver expresses sulfotransferase enzymes that convert pregnenolone into its sulfated form. mdpi.com

Gonads: The gonads (ovaries and testes) are involved in steroidogenesis and contribute to the body's production of pregnenolone and its derivatives. nih.govunipd.it The organic solute transporter OSTα-OSTβ, which transports PregS, is expressed in the ovary. mdpi.com

Placenta: During pregnancy, the placenta is a major site of steroid hormone production. frontiersin.orgunipd.it It expresses transporters like the organic anion-transporting polypeptide (OATP-B/SLCO2B1), which is involved in the transport of steroid conjugates and is inhibited by PregS. mdpi.com Sulfatase, an enzyme that hydrolyzes steroid sulfates, is highly expressed in the placenta. frontiersin.org

Transporters Facilitating Cellular Uptake (e.g., OSTα-OSTβ/SLC51, SLC10A6 for PregS)

Due to its hydrophilic sulfate group, pregnenolone sulfate cannot easily diffuse across cell membranes and relies on specific transporter proteins for cellular entry. rupahealth.commdpi.com

OSTα-OSTβ/SLC51: The organic solute transporter alpha-beta (OSTα-OSTβ), which belongs to the solute carrier family 51 (SLC51), is a key transporter for PregS. mdpi.comfrontiersin.org This heterodimeric transporter facilitates the movement of steroid sulfates and is expressed in steroidogenic cells of the brain and adrenal glands. ed.ac.ukguidetopharmacology.org Specifically, it has been identified in Purkinje cells and cells within the CA region of the hippocampus. mdpi.comnih.gov OSTα-OSTβ has a relatively high affinity for PregS. frontiersin.org

SLC10A6: Another transporter capable of transporting PregS with high capability is the sodium-dependent organic anion transporter (SOAT), now classified as solute carrier family 10 member 6 (SLC10A6). mdpi.com

Other transporters that may play a role in the movement of sulfated steroids include members of the organic anion-transporting polypeptide (OATP/SLCO) subfamily, such as OATP-B (SLCO2B1), which is expressed in the placenta and other organs. mdpi.com While PregS inhibits OATP-B, its direct transport by this protein appears to be conditional. mdpi.comfrontiersin.org

Blood-Brain Barrier Permeability of Sulfated Pregnenolone Forms

The blood-brain barrier (BBB) presents a significant obstacle for many compounds, including hydrophilic molecules like pregnenolone sulfate. core.ac.uk While the unsulfated pregnenolone can cross the BBB, the sulfated form requires transport proteins to do so. rupahealth.comescholarship.org

The transport of sulfated neurosteroids like PregS across the BBB is a complex process involving both influx and efflux transporters. frontiersin.org While some studies suggest that PregS can permeate the BBB, the extent of this permeation appears to be limited. core.ac.uk The presence of transporters such as OSTα-OSTβ in brain cells suggests a mechanism for its uptake from the bloodstream or surrounding cerebrospinal fluid. mdpi.comfrontiersin.org Additionally, brain capillaries contain steroid sulfatase, which can hydrolyze steroid sulfates that cross the BBB from the periphery. frontiersin.org This indicates that while sulfated forms may enter the brain, they can also be converted back to their unsulfated, more lipophilic forms within the BBB itself. frontiersin.org

Based on a comprehensive review of the available scientific literature, there is no information regarding the specific chemical compound “Pregnenolone-3,21-disulfate” and its molecular mechanisms of action. The provided search results consistently refer to the well-studied neurosteroid Pregnenolone Sulfate (PregS), which is sulfated at the 3β-position of the pregnenolone molecule.

Therefore, it is not possible to generate an article that focuses solely on "this compound" as requested. The scientific data required to fulfill the detailed outline for this specific compound does not appear to be present in published research.

It is possible that "this compound" is a misnomer or refers to a highly obscure or theoretical compound for which pharmacological data is not available.

However, an extensive body of research exists for Pregnenolone Sulfate , and this information aligns with the topics outlined in your request. Should you wish to proceed with an article on the molecular mechanisms of action of Pregnenolone Sulfate , the requested outline can be thoroughly addressed.

Molecular Mechanisms of Action of Pregnenolone Sulfates

Modulation of Voltage-Gated Ion Channels

Pregnenolone (B344588) sulfate (B86663) is a significant modulator of several types of voltage-gated ion channels, thereby directly influencing neuronal membrane potential and firing characteristics.

The effects of pregnenolone sulfate on voltage-gated sodium channels appear to be subtype-specific. In peripheral nociceptive neurons, such as dural afferent neurons, PREGS has an excitatory role by potentiating tetrodotoxin-resistant (TTX-R) Na+ channels, which are primarily NaV1.8 channels. wikipedia.org This potentiation is not uniform across the channel's activity; PREGS preferentially enhances the persistent component of the TTX-R sodium current (INa), which is a small, non-inactivating current that can significantly impact neuronal excitability. wikipedia.org

Mechanistically, PREGS modulates TTX-R Na+ channels in several ways:

It shifts the voltage-inactivation relationship toward a more depolarized range. wikipedia.org

It delays the onset of channel inactivation. wikipedia.org

It accelerates the recovery from inactivation. wikipedia.org

It reduces the extent of use-dependent inhibition of the channels. wikipedia.org

Collectively, these actions lead to an increased excitability of dural afferent neurons. wikipedia.org In contrast, other research has shown that PREGS can have an inhibitory effect on different sodium channel subtypes, such as the recombinant NaV1.2 channel, suggesting that the modulatory action of PREGS is highly dependent on the specific α subunit of the channel. mdpi.com

Table 1: Effects of Pregnenolone Sulfate on TTX-R Na+ Channel Kinetics

| Parameter | Effect of Pregnenolone Sulfate | Outcome |

| Persistent Current (INa) | Preferential potentiation | Increased neuronal excitability |

| Voltage-Inactivation | Shift to a more depolarized range | Increased channel availability |

| Inactivation Onset | Delayed | Prolonged channel opening |

| Recovery from Inactivation | Accelerated | Faster return to a ready state |

| Use-Dependent Inhibition | Decreased | Sustained channel activity during high-frequency firing |

Pregnenolone sulfate acts as a positive modulator of the inwardly rectifying potassium (Kir) channel Kir2.3. nih.govnih.gov These channels are crucial for setting the resting membrane potential and controlling cellular excitability, particularly in the forebrain where they are predominantly expressed. nih.govnih.gov

In studies using Xenopus oocyte expression assays, PREGS was shown to reversibly potentiate Kir2.3 currents in a concentration-dependent manner, with an EC50 value of 15.6 ± 0.9 µM. nih.govnih.gov This potentiation effect was observed only when PREGS was applied extracellularly, suggesting an external binding site on the channel. nih.govnih.gov While other Kir channels like Kir1.1, Kir2.1, Kir2.2, and Kir3 were insensitive to PREGS, the neurosteroid did potentiate currents in heteromeric channels composed of Kir2.3 and either Kir2.1 or Kir2.2 subunits, albeit with lower potency than for Kir2.3 homomers. nih.govnih.govnih.gov This suggests that PREGS specifically targets channels containing the Kir2.3 subunit. nih.govnih.gov

While some general reviews mention that pregnenolone sulfate may inhibit voltage-gated calcium channels (VGCCs), detailed experimental studies primarily report a facilitatory or potentiating effect, particularly on L-type VGCCs. wikipedia.orgresearchgate.net Research has demonstrated that PREGS induces a rapid influx of Ca2+ into cells. researchgate.netnih.gov This effect is abolished in a calcium-free medium and is significantly blocked by organic L-type VGCC blockers such as nicardipine (B1678738) and methoxyverapamil, indicating that the Ca2+ influx is mediated through these channels. researchgate.netnih.gov

Furthermore, PREGS has been shown to facilitate presynaptic Ca2+ currents in nerve terminals, accelerating their activation kinetics and shifting the half-activation voltage to more negative potentials. abmole.com This facilitation of VGCCs enhances neurotransmitter release. abmole.com The potentiation of long-term potentiation (LTP) by PREGS has also been linked to its effects on L-type VGCCs, acting in concert with sigma receptors. nih.govnih.gov Therefore, the predominant evidence points toward a positive modulation or facilitation of certain VGCCs by PREGS, leading to enhanced calcium influx, rather than a direct inhibition.

Interactions with Other Molecular Targets

Beyond direct modulation of voltage-gated ion channels, pregnenolone sulfate interacts with other key molecular players to influence neuronal signaling cascades.

Pregnenolone sulfate has been shown to exert some of its effects through agonistic activity at sigma-1 (σ1) receptors. wikipedia.orgnih.gov Studies on adult hippocampal neurons have demonstrated that PREGS enhances short-term presynaptic facilitation, an effect that is blocked by σ1-receptor antagonists. wikipedia.org This action is mediated by a Gi/o-coupled sigma-1-like receptor. wikipedia.org The ability of PREGS to facilitate the induction of L-type VGCC-dependent long-term potentiation (LTP) in the hippocampus is also dependent on functional sigma receptors. nih.govnih.gov These findings indicate that the sigma-1 receptor is a significant molecular target for the neuromodulatory actions of pregnenolone sulfate. wikipedia.orgnih.gov

Pregnenolone sulfate can activate the cAMP response element-binding protein (CREB), a crucial transcription factor involved in learning, memory, and neuronal plasticity. nih.govnih.gov At very low, physiologically relevant picomolar concentrations, PREGS induces the phosphorylation of CREB (pCREB). nih.gov This effect is not direct but is contingent upon neuronal activity, requiring signaling through N-methyl-D-aspartate receptors (NMDARs) and L-type voltage-gated calcium channels. nih.govnih.gov The signaling cascade linking PREGS to CREB activation involves the extracellular-signal-regulated kinase/mitogen-activated protein kinase (ERK/MAPK) pathway. nih.gov Inhibition of the MAPK pathway blocks the PREGS-induced increase in pCREB, confirming its essential role in this signaling process. nih.gov

Table 2: Summary of Pregnenolone Sulfate's Molecular Interactions

| Target | Action | Functional Consequence |

| Sigma-1 (σ1) Receptor | Agonism | Enhancement of presynaptic facilitation and LTP |

| CREB | Induces Phosphorylation (via ERK/MAPK) | Activation of gene transcription related to plasticity |

Regulation of Intracellular Ca2+ Signaling

There is no specific research available that details the regulation of intracellular Ca2+ signaling by Pregnenolone-3,21-disulfate . However, extensive studies have been conducted on Pregnenolone Sulfate (PregS), which demonstrate its significant role in modulating intracellular calcium ([Ca2+]i) levels through various mechanisms.

In a clonal pituitary cell line (GH3), PregS was the only steroid among many tested to induce a rapid and transient increase in [Ca2+]i. nih.gov This effect was found to be dependent on the influx of extracellular calcium, as it was abolished in a calcium-free medium. nih.gov The mechanism appears to involve L-type voltage-gated Ca2+ channels (VGCC), as the effect was significantly inhibited by channel blockers like nicardipine and methoxyverapamil. nih.gov This suggests that PregS can directly or indirectly modulate VGCCs to induce calcium entry into the cell.

Further research in primary cultured rat cortical neurons has shown that PregS can potentiate the increase in [Ca2+]i induced by N-methyl-D-aspartate (NMDA). nih.gov This potentiation is dose-dependent and highlights a key interaction between PregS and the NMDA receptor, a critical component of synaptic plasticity and neuronal function.

Pregnenolone sulfate has also been shown to activate the transient receptor potential M3 (TRPM3) ion channel, which leads to calcium entry. wikipedia.org

The table below summarizes key findings on the effects of Pregnenolone Sulfate on intracellular calcium signaling from various studies.

| Cell Type | Agonist/Condition | PregS Concentration | Observed Effect on [Ca2+]i | Implicated Channel/Receptor |

| GH3 Pituitary Cells | PregS alone | 30 µM | Rapid, transient increase | L-type Voltage-Gated Ca2+ Channels |

| Rat Cortical Neurons | NMDA (50 µM) | 100 µM | Potentiation of NMDA-induced increase | NMDA Receptor |

| Hepatocytes/Pancreatic Islets | PregS alone | Not specified | Calcium entry | TRPM3 Ion Channel |

Potential Non-Genomic Actions

No studies detailing the potential non-genomic actions of This compound have been identified. Non-genomic actions are rapid cellular effects that are not mediated by the activation of nuclear receptors and subsequent gene transcription. The research into these rapid steroid actions has instead focused on Pregnenolone Sulfate (PregS).

The primary non-genomic actions of PregS are mediated through its interactions with cell surface receptors, particularly ligand-gated ion channels. mdpi.comrupahealth.com These interactions are rapid and can modulate neuronal excitability.

Key non-genomic targets of Pregnenolone Sulfate include:

GABA-A Receptors: PregS is a well-established negative allosteric modulator of the GABA-A receptor. wikipedia.org By inhibiting the action of GABA, the primary inhibitory neurotransmitter in the brain, PregS can lead to increased neuronal excitability.

NMDA Receptors: PregS acts as a positive allosteric modulator of the NMDA receptor. wikipedia.org This potentiation of the NMDA receptor response to glutamate (B1630785) can enhance synaptic plasticity and is thought to be a mechanism behind the cognitive and memory-enhancing effects of PregS. nih.govresearchgate.net The interaction with NMDA receptors is complex and can be influenced by factors such as extracellular calcium levels.

TRP Channels: PregS has been identified as an activator of TRPM1 and TRPM3 channels, demonstrating a direct ligand action on these channels that is independent of nuclear receptor pathways. mdpi.comnih.gov

Other Receptors: To a lesser extent, PregS has also been reported to modulate AMPA, kainate, and glycine (B1666218) receptors. rupahealth.com

These modulatory effects on ion channels represent the core of PregS's non-genomic actions, allowing for rapid changes in neuronal function. mdpi.com For instance, the degradation of the TLR2/4 adaptor protein TIRAP was slightly induced by higher concentrations of pregnenolone sulfate, suggesting a role in immune signaling pathways. nih.gov

Neurobiological Functions of Pregnenolone Sulfates Primarily from *in Vitro* and Animal Models

Synaptic Plasticity and Neurotransmission Modulation

Long-term potentiation, a persistent strengthening of synapses, is a cellular mechanism widely considered to be a basis for learning and memory. Studies have demonstrated that PREGS can enhance LTP in the CA1 region of rat hippocampal slices. This enhancement is linked to the modulation of N-methyl-D-aspartate (NMDA) receptors. The effect of PREGS on LTP induction and maintenance exhibits a bell-shaped concentration-response curve, with a maximal effect observed at a concentration of 300 nM. nih.gov While PREGS does not alter the NMDA component of field potentials on its own, it significantly enhances the response to direct NMDA application. nih.gov

Interestingly, the influence of PREGS on LTP appears to be region-specific within the brain. In contrast to its effects in the hippocampus, research has shown that PREGS can inhibit LTP at excitatory synapses in the medial prefrontal cortex of rats. nih.govoup.com This inhibition is mediated through the activation of α2-adrenoreceptors and a subsequent signaling cascade involving G-proteins, adenylate cyclase, and protein kinase A. nih.govoup.com

Table 1: Effect of Pregnenolone (B344588) Sulfate (B86663) on Long-Term Potentiation

| Brain Region | Effect on LTP | Proposed Mechanism |

|---|---|---|

| Hippocampus (CA1) | Enhancement | Modulation of NMDA receptors |

Pregnenolone sulfate has been shown to significantly influence glutamatergic neurotransmission by modulating the release of glutamate (B1630785), the primary excitatory neurotransmitter in the brain. In neonatal rat cerebellar slices, PREGS was found to induce a substantial and reversible increase in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs) at climbing fiber-to-Purkinje cell synapses. nih.gov This increase in frequency, without an effect on the amplitude of the currents, suggests a presynaptic mechanism of action, enhancing the probability of glutamate release. nih.govnih.gov

Further studies on acutely isolated dentate gyrus hilar neurons confirmed that PREGS increases the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in a concentration-dependent manner, again without affecting the current amplitude. nih.govkisti.re.kr The mechanism underlying this enhancement of spontaneous glutamate release involves a presynaptic Ca2+-induced Ca2+ release, which is triggered by the influx of Ca2+ through presynaptic transient receptor potential (TRP) channels. nih.gov

Table 2: Impact of Pregnenolone Sulfate on Glutamatergic Transmission

| Neuronal Preparation | Parameter Measured | Observed Effect | Proposed Mechanism |

|---|---|---|---|

| Neonatal Cerebellar Purkinje Cells | AMPA-mEPSC Frequency | Robust (~3,000%) increase | Increased presynaptic glutamate release |

The excitatory effects of PREGS are further evidenced by its convulsant actions observed in animal models. When administered intracerebroventricularly in mice, PREGS can elicit seizures in a dose-dependent manner. nih.gov A subconvulsant dose of PREGS was also found to increase the convulsant potency of both the GABA-A receptor antagonist pentylenetetrazol and the NMDA receptor agonist NMDA. nih.gov This pharmacological profile suggests that the pro-convulsant effects of PREGS are mediated through its combined actions on both GABA-A and NMDA receptors. nih.gov

Role in Neuroprotection and Neurogenesis

Beyond its role in modulating synaptic transmission, pregnenolone and its sulfated derivatives have demonstrated significant neuroprotective and neuroregenerative potential in various experimental models.

Neuroinflammation is a key factor in the pathology of many neurodegenerative diseases. Pregnenolone and its metabolites, including pregnenolone sulfate, have been shown to possess anti-inflammatory properties. nih.gov They can suppress the secretion of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages and microglial cells. nih.govnih.gov This anti-inflammatory effect is mediated by the promotion of ubiquitination and subsequent degradation of Toll-like receptor 2 (TLR2) and the TLR2/4 adaptor protein TIRAP. nih.gov By downregulating these key signaling molecules in the innate immune pathway, pregnenolone and its derivatives can attenuate the inflammatory response. nih.gov

The anti-inflammatory actions of pregnenolone and its sulfates contribute to their neuroprotective and neuroregenerative capabilities. nih.gov By mitigating the destructive aspects of microglial activation, these neurosteroids can help create a more favorable environment for neuronal survival and repair. nih.gov In animal models of traumatic brain injury, the administration of pregnenolone has been shown to reduce the formation of glial scars (gliosis). neolifesalud.com Furthermore, pregnenolone has been found to regulate the synthesis and repair of myelin, the protective sheath around nerve fibers, in both the central and peripheral nervous systems. neolifesalud.com

Enhancement of Hippocampal Plasticity

Pregnenolone sulfate (PREGS) has been identified as a significant modulator of synaptic plasticity, a fundamental mechanism for learning and memory, particularly within the hippocampus. nih.govnih.govresearchgate.net Research indicates that PREGS can potentiate both short-term and long-term potentiation (LTP), a persistent strengthening of synapses based on recent patterns of activity. researchgate.net

In the CA1 region of the hippocampus, PREGS has been shown to enhance LTP. researchgate.netfrontiersin.org One mechanism for this enhancement involves the modulation of N-methyl-D-aspartate receptors (NMDARs), which are critical for many forms of synaptic plasticity. frontiersin.orgsemanticscholar.org PREGS acts as a positive allosteric modulator of NMDARs, meaning it enhances their function. semanticscholar.orgjneurosci.orgnih.govmdpi.comnih.gov This potentiation of NMDAR-mediated responses is a key factor in its ability to facilitate LTP. nih.govfrontiersin.org

Furthermore, studies in the dentate gyrus have shown that the potentiation of LTP by PREGS is associated with increased phosphorylation of the NR2B subunit of the NMDA receptor, as well as downstream signaling molecules like ERK and CREB. nih.gov PREGS can also induce a leftward shift in the LTP/LTD (long-term depression) frequency curve in the dentate gyrus, suggesting it can lower the threshold for inducing synaptic strengthening. nih.gov

Beyond NMDAR-dependent mechanisms, PREGS may also facilitate an NMDAR-independent form of LTP in the CA1 region through a mechanism involving L-type calcium channels and sigma-1 receptors. researchgate.net The neurosteroid's influence extends to promoting neurogenesis in the dentate gyrus of both young and old rats, which represents another form of hippocampal plasticity. nih.gov This effect on neurogenesis is thought to be mediated by the modulation of GABA(A) receptors on hippocampal neuroblasts. nih.gov

| Brain Region | Effect of Pregnenolone Sulfate | Proposed Mechanism of Action | Reference |

|---|---|---|---|

| Hippocampus (CA1) | Potentiation of LTP | Positive allosteric modulation of NMDA receptors | researchgate.netfrontiersin.org |

| Hippocampus (CA1) | Facilitation of NMDAR-independent LTP | Involvement of L-type calcium channels and sigma-1 receptors | researchgate.net |

| Hippocampus (Dentate Gyrus) | Potentiation of LTP | Increased phosphorylation of NR2B, ERK, and CREB | nih.gov |

| Hippocampus (Dentate Gyrus) | Stimulation of neurogenesis | Modulation of GABA(A) receptors on neuroblasts | nih.gov |

Cognitive and Memory Modulation Studies in Animal Models

Pregnenolone sulfate has demonstrated significant cognitive-enhancing properties in a variety of animal models. researchgate.net Its administration, whether systemically or directly into the brain, has been shown to improve memory in rodents, either by enhancing natural performance or by counteracting amnesia induced by pharmacological agents. nih.gov

Effects on Learning and Memory Processes

Numerous studies have established PREGS as a potent memory-enhancing, or "promnesic," agent. nih.govfrontiersin.org In aged rats, which often exhibit cognitive decline, there is a correlation between lower PREGS levels in the hippocampus and poorer spatial memory performance. nih.gov Both systemic and intrahippocampal injections of PREGS have been shown to correct these age-related memory deficits. nih.gov

The effects of PREGS on memory are potent and site-specific. Immediate post-training administration of PREGS into limbic system structures, which are crucial for memory processing, has been shown to enhance memory consolidation. nih.govnih.gov When directly injected into the amygdala, PREGS was found to be approximately 10,000 times more potent in producing memory enhancement than when injected into the hippocampus. nih.govnih.gov This makes PREGS one of the most potent memory enhancers ever reported and identifies the amygdala as a highly sensitive region for its effects. nih.gov

The memory-enhancing effects of PREGS are believed to be mediated, at least in part, through its interaction with forebrain NMDA receptors. nih.gov Studies using mice with a knockout of the NR1 subunit of the NMDA receptor in the forebrain found that the memory-improving effect of natural PREGS was lost, indicating the critical role of these receptors in its cognitive-modulating actions. nih.gov

| Animal Model | Task | PREGS Administration Route | Observed Effect | Reference |

|---|---|---|---|---|

| Aged Rats | Morris Water Maze, Y-Maze | Intraperitoneal, Intrahippocampal | Correction of spatial memory deficits | nih.gov |

| Mice | Foot-shock Active Avoidance | Intra-amygdala | Potent memory enhancement (10,000x > hippocampus) | nih.govnih.gov |

| Mice | Foot-shock Active Avoidance | Intrahippocampal | Memory enhancement | nih.govnih.gov |

| Mice | Y-Maze Discrimination | Intracerebroventricular | Increased memory performance (effect lost in NMDA-R KO mice) | nih.gov |

Influence on Acetylcholine Release

The cholinergic system plays a vital role in modulating memory processes, and alterations in this system are associated with age-related cognitive decline. nih.gov Pregnenolone sulfate has been shown to directly influence this system by modulating the release of acetylcholine in the hippocampus. nih.gov

Research has demonstrated that intracerebroventricular administration of PREGS in rats leads to a dose-dependent increase in the release of acetylcholine in the hippocampus. nih.gov Lower doses (12 and 48 nmol) produced a short-lasting increase of about 120% over baseline, while higher doses (96 and 192 nmol) induced a more robust and long-lasting increase, peaking at around 300% over baseline. nih.gov

Interestingly, the relationship between acetylcholine release and memory enhancement appears to follow an inverted U-shaped curve. A modest increase in acetylcholine release, as seen with the 12 nmol dose of PREGS, was found to enhance spatial memory performance. nih.gov However, the much larger increase in acetylcholine release induced by the 192 nmol dose was not effective in improving memory. nih.gov This suggests that while PREGS can facilitate memory by boosting cholinergic transmission, an excessive elevation beyond an optimal level may not be beneficial. nih.gov Furthermore, direct infusion of PREGS into the nucleus basalis has been shown to increase acetylcholine release in the basolateral amygdala and frontoparietal cortex, alongside improvements in spatial memory. frontiersin.org

Immunomodulatory Roles of Pregnenolone Sulfates *in Vitro* and Animal Studies

Suppression of Pro-inflammatory Cytokines (TNFα, IL-6)

In vitro and animal studies have shown that pregnenolone (B344588) and its derivatives can suppress the secretion of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govresearchgate.net This anti-inflammatory effect has been observed in immune cells like macrophages and microglial cells. nih.govresearchgate.net

Specifically, pregnenolone has been found to inhibit the production of TNF-α and IL-6 induced by lipopolysaccharide (LPS) and Pam3CSK4, which are activators of Toll-like receptor 4 (TLR4) and Toll-like receptor 2 (TLR2) respectively. nih.govresearchgate.net This suggests that pregnenolone interferes with the signaling pathways of these receptors to exert its anti-inflammatory action. nih.govresearchgate.net Animal studies have also supported these findings, showing that pregnenolone can ameliorate doxorubicin-induced increases in hepatic TNF-α and inhibit the induction of IL-1β and IL-6. europeanreview.orgmdpi.com

The suppressive effect on these cytokines is dose-dependent. nih.gov While pregnenolone shows a more potent effect, pregnenolone sulfate (B86663) has also been observed to cause a slight degradation of key signaling proteins involved in this pathway. nih.gov

Table 1: Effect of Pregnenolone and its Metabolites on Pro-inflammatory Cytokine Secretion

| Cell Type | Inducer | Compound | Effect on TNFα Secretion | Effect on IL-6 Secretion |

|---|---|---|---|---|

| RAW264.7 Macrophages | LPS | Pregnenolone | Suppression | Suppression |

| RAW264.7 Macrophages | Pam3CSK4 | Pregnenolone | Suppression | Suppression |

| N9 Microglial Cells | LPS | Pregnenolone | Suppression | Not specified |

Effects on T Cell Proliferation and Apoptosis

Pregnenolone sulfate has been shown to exert significant effects on T lymphocytes, key players in the adaptive immune response. Research indicates that pregnenolone sulfate can induce T cell death and reduce their proliferation in a dose-dependent manner. researchgate.net

In studies using peripheral blood mononuclear cells (PBMCs) and expanded T cells, treatment with pregnenolone sulfate led to a notable decrease in cell viability and proliferation following T-cell receptor (TCR) activation. researchgate.net Furthermore, pregnenolone sulfate was found to induce apoptosis in these cells. researchgate.net Transcriptomic analysis of T cells treated with pregnenolone sulfate revealed a downregulation of pro-inflammatory genes, further supporting its immunosuppressive role. researchgate.net

Another study highlighted that pregnenolone sulfate at a concentration of 50 mM induced apoptosis in retinal cells. ane.plnih.gov This pro-apoptotic effect is linked to the activation of caspase-3 and caspase-2, as well as the release of cytochrome c from mitochondria. nih.gov

Table 2: Effects of Pregnenolone Sulfate on T Cells

| Cell Type | Parameter Measured | Effect of Pregnenolone Sulfate |

|---|---|---|

| Activated PBMCs | Viability | Dose-dependent decrease |

| Activated Expanded T Cells | Viability | Dose-dependent decrease |

| Activated PBMCs | Proliferation | Reduction |

| Activated Expanded T Cells | Proliferation | Reduction |

| T Cells | Gene Expression | Downregulation of pro-inflammatory genes |

Modulation of Toll-like Receptor Signaling Components (e.g., TIRAP, TLR2 degradation)

A key mechanism behind the immunomodulatory effects of pregnenolone and its sulfate involves the modulation of Toll-like Receptor (TLR) signaling pathways. nih.govresearchgate.net These receptors are crucial for initiating innate immune responses.

Pregnenolone has been demonstrated to promote the ubiquitination and subsequent degradation of TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein), an essential adaptor protein for both TLR2 and TLR4 signaling. nih.govresearchgate.net By targeting TIRAP for degradation, pregnenolone effectively attenuates the downstream signaling cascade that leads to the production of pro-inflammatory cytokines. nih.govresearchgate.net This effect is observed in both macrophages and microglial cells. nih.govresearchgate.net

In addition to TIRAP, pregnenolone also induces the degradation of TLR2 itself. nih.govresearchgate.net While pregnenolone shows a robust effect, pregnenolone sulfate has been noted to cause a slight degradation of TIRAP at higher concentrations. nih.gov This targeted degradation of key signaling components highlights a specific, non-genomic mechanism by which these neurosteroids can control inflammatory responses. nih.govresearchgate.net

Table 3: Compounds Mentioned in the Article

| Compound Name |

|---|

| Pregnenolone |

| Pregnenolone-3,21-disulfate |

| Pregnenolone sulfate |

| Tumor Necrosis Factor-alpha (TNFα) |

| Interleukin-6 (IL-6) |

| Interleukin-1β (IL-1β) |

| Lipopolysaccharide (LPS) |

| Pam3CSK4 |

| TIRAP (Toll-interleukin 1 receptor domain containing adaptor protein) |

Academic Research Specific to Pregnenolone 3,21 Disulfate

Significance in Feto-Placental Steroid Metabolism

The feto-placental unit is a complex endocrine system responsible for the production of a vast array of steroids essential for maintaining a healthy pregnancy. Within this intricate network, pregnenolone-3,21-disulfate plays a distinct and significant role.

Studies have long established that both 3β5αPD-diS and 5PD-diS are prominent disulfates found in umbilical cord blood, indicating their free synthesis and transport within the feto-placental unit. bioscientifica.combham.ac.uk The presence of these disulfated steroids in high concentrations highlights the active sulfation pathways in the fetus. Fetal tissues have a high activity of sulfokinase enzymes and low levels of sulfatases, leading to the predominance of sulfated steroid conjugates. who.int Pregnenolone (B344588) sulfate (B86663) is one of the most abundant steroids in the fetal circulation. hormonebalance.org

This compound, which is found in high concentrations in fetal plasma, serves as a placental precursor for deoxycorticosterone sulfate (DOC-SO4). nih.gov The plasma levels of DOC-SO4 are significantly elevated in pregnant women compared to non-pregnant women or men. nih.gov Research has shown that the placenta can metabolize this compound to DOC-SO4. nih.gov This process is thought to involve the preferential hydrolysis of the 3β-sulfate group of this compound, yielding pregnenolone-21-monosulfate. nih.gov Subsequently, the placental enzyme 3β-hydroxysteroid dehydrogenase/Δ5→4 isomerase can act on pregnenolone-21-monosulfate to form DOC-SO4. nih.gov Due to the structure of the human placenta, steroids produced in the syncytiotrophoblast are preferentially released into the maternal circulation. nih.gov Therefore, fetal plasma this compound can be considered a significant precursor for maternal plasma DOC-SO4. nih.gov

Interactive Data Table: Placental Conversion of [³H]this compound

The following table summarizes the in-vitro conversion of radiolabeled this compound to DOC-SO4 by human placental tissue over time.

| Incubation Time (minutes) | Conversion to [³H]DOC-SO4 (%) |

| 5 | 7.5 |

| 20 | ~30 |

| 60 | ~30 |

| 120 | ~30 |

| Data sourced from in-vitro studies with minced human placental tissue. nih.gov |

Implications in Steroid Synthesis Disorders (Research Context)

The analysis of steroid disulfates, including this compound and its metabolites, has proven to be a valuable tool in the research and diagnosis of certain steroid synthesis disorders. bioscientifica.com

P450 oxidoreductase deficiency (PORD) is a disorder of steroidogenesis that affects the activity of several key enzymes, including 17α-hydroxylase/17,20-lyase and 21-hydroxylase. nih.gov In pregnancies affected by PORD, the urinary steroid profile of the mother shows a characteristic pattern. bioscientifica.combham.ac.uk As mentioned previously, a dominant feature is the elevated excretion of 3β5αPD-diS, a maternal excretory product of fetal pregnenolone. bioscientifica.combham.ac.uk This occurs due to the enzymatic block in the fetal adrenal glands, which leads to an accumulation of pregnenolone and its subsequent metabolism through alternative pathways. bioscientifica.combham.ac.uk The analysis of steroid disulfates, therefore, provides a powerful diagnostic marker for PORD in a research context. bioscientifica.com

Steroid sulfatase deficiency (STSD) is a condition where the enzyme steroid sulfatase is inactive. bioscientifica.com This enzyme is crucial for hydrolyzing steroid sulfates, a necessary step for the placental synthesis of estrogens from fetal adrenal precursors like 16αOHDHEA-S. bioscientifica.com In STSD, the inability to cleave the sulfate group from these precursors leads to low maternal estriol (B74026) levels. bioscientifica.com Research has shown that in STSD, C21 steroid sulfates that are upstream of 16αOHDHEA-S can also cross the placenta without being desulfated and are then excreted in the maternal urine. bioscientifica.com The direct analysis of steroid disulfates, such as pregn-5-ene-3β,21-diol disulfate, has been found to be particularly informative in identifying pregnancies affected by STSD. bioscientifica.combioscientifica.com Combining data from different steroid disulfates can further enhance the discrimination between normal and STSD pregnancies. bioscientifica.com

Advanced Analytical Methodologies for Detection and Quantification

The accurate detection and quantification of this compound and other steroid disulfates in biological matrices present significant analytical challenges. These molecules are often present at low concentrations and can be difficult to distinguish from more abundant monosulfated and unconjugated steroids. To overcome these hurdles, researchers have developed sophisticated analytical techniques, primarily centered around liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the analysis of steroid hormones and their metabolites due to its high sensitivity, specificity, and accuracy. sciex.com For the analysis of steroid disulfates, including this compound, specific LC-MS/MS methods have been developed that address the unique chemical properties of these dianionic molecules. bioscientifica.com

A key innovation in the analysis of steroid disulfates is the use of a constant ion loss (CIL) scan from the di-anionic precursor ion [M-2H]²⁻. bioscientifica.com This approach is unusual for small molecule analysis but provides clean chromatograms with minimal interference. bioscientifica.combioscientifica.com The main interferences observed are typically from the natural abundance of the ³⁴S isotope. bioscientifica.combioscientifica.com

Methodologies often employ reversed-phase liquid chromatography, with columns such as a phenyl-hexyl column, to achieve separation of isobaric steroid metabolites. bioscientifica.com The mobile phase composition is also critical, with the use of ammonium (B1175870) formate (B1220265) helping to obtain sharp and well-resolved chromatographic peaks. bioscientifica.com Detection is typically performed using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode and utilizing multiple reaction monitoring (MRM) for targeted analysis. sciex.commdpi.comabscience.com.tw

Sample preparation is a critical step and usually involves solid-phase extraction (SPE) to isolate and concentrate the steroid disulfates from the biological matrix, such as urine or serum. bioscientifica.comuni-giessen.de

The table below summarizes key parameters of a representative LC-MS/MS method for the analysis of steroid disulfates.

Table 1: Representative LC-MS/MS Parameters for Steroid Disulfate Analysis

| Parameter | Description |

|---|---|

| Instrumentation | Liquid Chromatography system coupled to a Tandem Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in Negative Mode sciex.comabscience.com.tw |

| Precursor Ion | [M-2H]²⁻ (di-anionic precursor) bioscientifica.com |

| Scan Type | Constant Ion Loss (CIL) or Selected Reaction Monitoring (SRM) bioscientifica.combioscientifica.com |

| Collision Energy | Optimized for specific transitions, e.g., 15 eV bioscientifica.com |

| Chromatography | Reversed-phase liquid chromatography uco.es |

| Column | e.g., Phenyl-hexyl column for separation of isobars bioscientifica.com |

| Mobile Phase | e.g., Water and methanol (B129727) with ammonium formate sciex.combioscientifica.com |

| Sample Preparation | Solid-Phase Extraction (SPE) bioscientifica.com |

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C), as well as radioactive isotopes like tritium (B154650) (³H) and sulfur-35 (B81441) (³⁵S), are incorporated into the pregnenolone molecule. umich.eduisotope.comnih.gov These labeled compounds can then be administered in vitro or in vivo, and their metabolic products can be tracked and identified using mass spectrometry.

For instance, studies have utilized pregnenolone-7-³H-sulfate and pregnenolone-7-³H-sulfate-³⁵S to investigate the metabolism of steroid sulfates in human fetal testes. umich.edu These experiments demonstrated the direct conversion of pregnenolone sulfate to other sulfated steroids, such as 17α-hydroxypregnenolone sulfate. umich.edu

The use of multiply labeled compounds, such as pregnenolone sulfate labeled with both ¹³C and deuterium (e.g., pregnenolone sulfate (20,21-¹³C₂, 16,16-D₂)), serves as an excellent internal standard for quantitative LC-MS/MS analysis. mdpi.comisotope.comisotope.com These standards have nearly identical chemical and physical properties to the endogenous analyte but a different mass, allowing for precise and accurate quantification by correcting for variations during sample preparation and analysis.

The table below provides examples of isotopically labeled pregnenolone derivatives used in metabolic research.

Table 2: Examples of Isotopically Labeled Pregnenolone Derivatives for Metabolic Studies

| Labeled Compound | Isotope(s) | Application | Reference |

|---|---|---|---|

| Pregnenolone-7-³H-sulfate | ³H | Tracing metabolic pathways in fetal tissue | umich.edu |

| Pregnenolone-7-³H-sulfate-³⁵S | ³H, ³⁵S | Investigating direct metabolism of steroid sulfates | umich.edu |

| Pregnenolone sulfate (20,21-¹³C₂, 16,16-D₂) | ¹³C, D | Internal standard for quantitative LC-MS/MS | isotope.comisotope.com |

Emerging Research Perspectives and Methodological Considerations for Pregnenolone 3,21 Disulfate

Elucidating Precise Enzymatic Pathways and Regulators for Disulfate Formation

The formation of steroid sulfates is catalyzed by a family of cytosolic sulfotransferase enzymes (SULTs). The sulfation of the 3β-hydroxyl group of Δ5-steroids, including pregnenolone (B344588), is primarily carried out by the enzyme SULT2A1, which requires 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the mandatory sulfate (B86663) donor mdpi.comoup.com. This pathway leading to the formation of pregnenolone-3-sulfate is well-established wikipedia.org.

However, the precise enzymatic pathway responsible for the subsequent addition of a second sulfate group to the C21 position to form pregnenolone-3,21-disulfate is not yet fully elucidated. The high concentrations of this compound found in fetal plasma strongly suggest that robust enzymatic machinery for its synthesis exists, likely within fetal tissues nih.gov. The specific sulfotransferase that acts on a C21-hydroxysteroid intermediate has not been definitively identified. Future research is required to isolate and characterize the specific enzyme(s) and regulatory factors that control the biosynthesis of this disulfated steroid, which would provide critical insight into its physiological significance.

Comprehensive Mapping of Specific Molecular Targets and Mechanisms of Action for the 3,21-disulfate Isomer

The molecular actions of pregnenolone-3-sulfate are well-documented, primarily involving the modulation of ion channels and neurotransmitter receptors in the central nervous system. It acts as a negative allosteric modulator of the GABA-A receptor and a positive allosteric modulator of the NMDA receptor, contributing to its neuroactive properties wikipedia.orgrupahealth.comwikipedia.org.

In stark contrast, specific molecular targets for this compound have not yet been identified. Current research indicates that its primary known role is that of a biosynthetic intermediate, particularly within the feto-placental unit nih.gov. It is presently unknown whether the disulfated isomer possesses direct biological activity on specific receptors, ion channels, or enzymes, or if its function is exclusively as a pro-hormone that is metabolized to other active steroids. Comprehensive mapping of its potential molecular interactions is a critical frontier for future investigation to determine if it has a biological function beyond that of a metabolic precursor.

Investigation of its Distinct Biological Roles Compared to Monosulfated Forms in Research Models

A key area of emerging research is the differentiation of biological roles between this compound and its monosulfated form. While pregnenolone-3-sulfate is recognized as a neurosteroid that influences memory, learning, and synaptic plasticity, this compound serves a distinct and vital function as a pro-hormone during pregnancy nih.govrupahealth.com.

Research has demonstrated that this compound, which is found in high concentrations in fetal plasma, is a crucial precursor for the placental synthesis of deoxycorticosterone sulfate (DOC-SO4) nih.gov. The proposed metabolic pathway involves the uptake of fetal this compound by the placenta, followed by the preferential enzymatic hydrolysis of the 3β-sulfate group. This reaction yields pregnenolone-21-monosulfate, which is then converted by placental 3β-hydroxysteroid dehydrogenase/Δ5→4 isomerase to DOC-SO4. The resulting DOC-SO4 subsequently enters the maternal circulation nih.gov. This role as a key intermediate in the feto-placental unit highlights a fundamentally different biological purpose compared to the neuromodulatory activities of its monosulfated counterpart.

| Compound | Primary Biological Role | Key Location of Action | Mechanism |

|---|---|---|---|

| Pregnenolone-3-sulfate | Neurosteroid / Neuromodulator | Central Nervous System | Allosteric modulation of GABA-A and NMDA receptors wikipedia.orgrupahealth.comrupahealth.com |

| This compound | Biosynthetic Precursor / Pro-hormone | Feto-placental Unit | Metabolized in the placenta to form Deoxycorticosterone sulfate (DOC-SO4) nih.gov |

Advanced in vitro and in vivo (animal) Models for Functional Characterization

The functional characterization of this compound relies on the development and application of specialized research models.

In vitro Models: A pivotal in vitro model used to establish the function of this compound involved the incubation of minced human placental tissue with radiolabeled [3H]this compound. This approach allowed researchers to trace the metabolic conversion of the disulfated steroid into [3H]DOC-SO4 and other intermediates, thereby confirming its role as a placental precursor nih.gov. Other in vitro systems relevant to steroidogenesis research include cultured human adrenal cells and placental cell lines such as JEG-3 and JAR, which can be used to investigate the expression and regulation of steroidogenic enzymes nih.govresearchgate.net. Reconstituted in vitro systems containing purified enzymes are also valuable for dissecting specific steps in steroid metabolic pathways nih.gov.

In vivo (animal) Models: While in vivo animal models, such as rats and mice, have been instrumental in studying the cognitive and memory-enhancing effects of monosulfated pregnenolone sulfate nih.govresearchgate.net, specific animal models designed to investigate the unique physiological roles of this compound are not well-documented in current literature. The development of such models, particularly those that can replicate the complex interplay of the feto-placental unit, is a necessary step to further explore its metabolism and function in a systemic context.

Methodological Advancements in Isomer-Specific Quantification and Structural Elucidation

The accurate analysis of this compound and its distinction from other sulfated isomers present a significant analytical challenge. Early methods often relied on gas chromatography-mass spectrometry (GC-MS), which required extensive sample preparation, including the chemical or enzymatic cleavage (hydrolysis) of the sulfate groups prior to analysis uni-muenchen.de.

Modern advancements have shifted towards more direct and specific techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govbioscientifica.com. This method allows for the direct quantification of intact sulfated steroids from biological matrices like plasma and urine, eliminating the need for hydrolysis. A specific LC-MS/MS approach for identifying disulfated steroids involves monitoring for a constant ion loss (CIL) from the molecular di-anion in negative ionization mode bioscientifica.com.

A crucial aspect of steroid analysis is the separation of structural isomers, which often cannot be differentiated by mass spectrometry alone thermofisher.comthermofisher.com. Advanced chromatographic techniques, such as utilizing biphenyl analytical columns, offer unique selectivity that can improve the resolution between closely related steroid isomers compared to traditional C18 columns thermofisher.comthermofisher.com. Furthermore, emerging fragmentation techniques in mass spectrometry, such as Electron Activated Dissociation (EAD), provide more detailed structural information than conventional collision-induced dissociation (CID). EAD can generate unique, structure-specific fragment ions, enabling the confident differentiation of steroid isomers that might otherwise be indistinguishable sciex.com.

| Methodology | Principle | Advantage for Disulfate Analysis |

|---|---|---|

| LC-MS/MS | Liquid chromatographic separation followed by mass spectrometric detection and quantification. | Allows for direct analysis of intact sulfated steroids without hydrolysis; high sensitivity and specificity nih.govbioscientifica.com. |

| Specialized LC Columns (e.g., Biphenyl) | Utilizes alternative stationary phase chemistry for unique analyte retention properties. | Improves chromatographic resolution of structurally similar steroid isomers thermofisher.comthermofisher.com. |

| Constant Ion Loss (CIL) Scanning | A specific MS/MS scan mode that detects molecules that lose a specific neutral fragment (e.g., SO3). | Highly effective for screening and identifying sulfated and disulfated compounds in complex mixtures bioscientifica.com. |

| Electron Activated Dissociation (EAD) | A fragmentation technique in mass spectrometry that provides extensive, structure-specific fragmentation. | Enables the structural elucidation and differentiation of steroid isomers that are indistinguishable by conventional methods sciex.com. |

Q & A

Q. How can researchers ensure reproducibility when reporting this compound measurements in multi-center studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.